Mass Spectrometric Resolution from Isotopic Interference
DL-Leucine-N-FMOC-d10 produces a nominal mass shift of M+10 relative to unlabeled Fmoc-DL-leucine (363.48 vs. 353.41 Da), as confirmed by supplier-certified mass spectrometry . A d3-labeled leucine analog (L-Leucine-d3-N-FMOC, methyl-d3, MW 356.43) generates only a M+3 shift . In peptide quantification by LC-MS/MS, the natural ¹³C isotopic envelope of unlabeled leucine contributes an M+3 peak of approximately 3–6% relative intensity, statistically indistinguishable from the d3 internal standard signal at low analyte concentrations [1]. The M+10 shift positions the DL-Leucine-N-FMOC-d10 signal entirely outside this envelope, providing baseline resolution and eliminating isotopic cross-contribution as a source of systematic error in standard curve generation.
| Evidence Dimension | Nominal mass shift vs. unlabeled analyte (Da) |
|---|---|
| Target Compound Data | M+10 (MW 363.48) |
| Comparator Or Baseline | L-Leucine-d3-N-FMOC (methyl-d3): M+3 (MW 356.43); Unlabeled Fmoc-DL-leucine: M+0 (MW 353.41) |
| Quantified Difference | 7 Da greater mass separation vs. d3 analog; 10 Da separation from unlabeled analyte |
| Conditions | Supplier-specified molecular weights; isotopic envelope analysis based on natural ¹³C abundance (~1.1% per carbon) in C₂₁H₂₃NO₄ framework |
Why This Matters
The M+10 shift ensures the internal standard signal does not overlap with the analyte's natural isotopic envelope, enabling accurate peak integration and linear standard curves at analyte concentrations as low as the lower limit of quantification (LLOQ).
- [1] LC-MS-MS experiences with internal standards. Wieling J. Chromatographia. 2002;55:S107-S113. View Source
